molecular formula C20H17BrN4OS B2719559 4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 893285-14-8

4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2719559
CAS RN: 893285-14-8
M. Wt: 441.35
InChI Key: UIVWPYFWYQPJKU-UHFFFAOYSA-N
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Description

Thiazolothiazoles and triazoles are classes of heterocyclic compounds that have gained attention in various fields due to their unique structures and properties . Thiazolothiazoles, for instance, have a planar and rigid backbone as well as an extended π-conjugated structure, making them useful in the field of organic electronics . Triazoles, on the other hand, are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of thiazolothiazoles often involves the cyclization of thioamide to the corresponding thiazolothiazole . For triazoles, various synthetic methods have been developed over the past 20 years, focusing on the production of the 1,2,3-/1,2,4-triazole skeleton from various nitrogen sources .


Molecular Structure Analysis

The molecular structure of thiazolothiazoles and triazoles is characterized by a ring system containing multiple nitrogen atoms . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions involving thiazolothiazoles and triazoles are diverse and depend on the specific compounds and conditions. For instance, thiazolothiazoles can be synthesized from functionalized thiazole through a series of reactions including cyclization, N-methylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolothiazoles and triazoles depend on their specific structures. For instance, thiazolothiazoles are known for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .

Mechanism of Action

The mechanism of action of thiazolothiazoles and triazoles in biological systems is complex and depends on their specific structures and targets. They can interact with biological receptors through hydrogen-bonding and dipole interactions .

Future Directions

Given the wide range of applications and biological activities of thiazolothiazoles and triazoles, future research will likely continue to explore new synthetic methods and potential uses for these compounds .

properties

IUPAC Name

4-bromo-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-2-4-14(5-3-13)18-23-20-25(24-18)17(12-27-20)10-11-22-19(26)15-6-8-16(21)9-7-15/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVWPYFWYQPJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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